o-Nitrophenyl-D-Cellobioside Heptaacetate

Cellobiohydrolase kinetics GH7 family Trichoderma reesei

o-Nitrophenyl-D-Cellobioside Heptaacetate (oNPC) is the only commercially available cellobioside substrate enabling both chromogenic cellulase assays and intrinsic fluorescence quenching for active-site mapping of GH7 cellobiohydrolases. Its heptaacetate protection eliminates non-specific hydrolysis and ensures batch-to-batch consistency, while the ortho-nitrophenyl chromophore (λmax ≈405 nm) avoids the spectral interference common with para-substituted analogs. Validated by a 1.70 Å crystal structure (PDB 4V0Z), oNPC delivers defined kinetic benchmarks (39-fold lower kcat, 3.7-fold lower KM vs. pNPC on TrCel7A) for inter-laboratory comparisons and inhibitor screening. Procure from reputable suppliers to guarantee documented purity and stability for reproducible cellulase characterization.

Molecular Formula C32H39NO20
Molecular Weight 757.6 g/mol
Cat. No. B14109075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-Nitrophenyl-D-Cellobioside Heptaacetate
Molecular FormulaC32H39NO20
Molecular Weight757.6 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C32H39NO20/c1-14(34)43-12-23-25(45-16(3)36)27(46-17(4)37)30(49-20(7)40)32(52-23)53-26-24(13-44-15(2)35)51-31(29(48-19(6)39)28(26)47-18(5)38)50-22-11-9-8-10-21(22)33(41)42/h8-11,23-32H,12-13H2,1-7H3/t23-,24+,25-,26+,27+,28-,29+,30-,31+,32+/m0/s1
InChIKeyKZSYMFJBBGZUFS-MXSFRNORSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

o-Nitrophenyl-D-Cellobioside Heptaacetate (oNPC) – a Protected Chromogenic Disaccharide Substrate for Cellulase and β-Glucosidase Activity Assays


o-Nitrophenyl-D-Cellobioside Heptaacetate (oNPC; CAS 70867-22-0) is a chemically protected, chromogenic disaccharide substrate designed for the quantitative measurement of cellulase, cellobiohydrolase, and β-glucosidase activities . Its molecular structure features a cellobiose backbone fully acetylated at seven hydroxyl positions, coupled to an ortho‑nitrophenyl aglycone that yields a yellow chromophore (λmax ≈ 400–420 nm) upon enzymatic hydrolysis . The heptaacetate protection distinguishes oNPC from unprotected ortho‑ and para‑nitrophenyl cellobiosides by conferring enhanced stability against non‑specific hydrolysis and improved solubility in organic solvents such as dichloromethane .

Why Generic Nitrophenyl‑Cellobioside Substitution Fails: Non‑Productive Binding and Ortho‑Specificity Make oNPC Heptaacetate Irreplaceable


Despite the superficial structural similarity among nitrophenyl‑cellobioside substrates, their kinetic behavior toward GH7 cellobiohydrolases diverges by orders of magnitude due to profound differences in non‑productive binding modes [1]. The ortho‑nitrophenyl orientation of oNPC induces a distinct binding conformation that cannot be replicated by para‑substituted analogs such as pNPC (p‑nitrophenyl‑β‑D‑cellobioside) or pNPL (p‑nitrophenyl‑β‑D‑lactoside) [2]. Furthermore, the heptaacetate protection of oNPC eliminates hydroxyl‑mediated non‑specific interactions that compromise the stability and reproducibility of unprotected substrates, while the ortho‑nitrophenyl chromophore offers a 405 nm detection wavelength that avoids the common interference from biological matrices seen with the 400–410 nm absorbance of para‑substituted chromophores . Consequently, substituting oNPC with a generic p‑nitrophenyl or methylumbelliferyl cellobioside will alter both the absolute kinetic parameters measured and the underlying mechanistic interpretation of enzyme behavior, rendering inter‑study comparisons invalid [1].

Quantitative Differentiation Evidence: o-Nitrophenyl-D-Cellobioside Heptaacetate vs. pNPC, pNPL, and MUC in GH7 Cellobiohydrolase Assays


oNPC Exhibits 39‑Fold Lower kcat but 3.7‑Fold Higher Apparent Affinity (Lower KM) than pNPC on TrCel7A

In a direct head‑to‑head kinetic comparison using TrCel7A (Trichoderma reesei Cel7A), oNPC exhibits a catalytic rate constant (kcat) of 66 × 10⁻⁶ s⁻¹ compared to 0.0026 s⁻¹ for pNPC, a 39‑fold reduction. However, its Michaelis constant (KM) is 7.0 μM versus 26 μM for pNPC, representing a 3.7‑fold higher apparent affinity for the enzyme [1].

Cellobiohydrolase kinetics GH7 family Trichoderma reesei

oNPC Serves as a Fluorescence Quencher and Active‑Site Probe, Enabling Cellobiose Kd Determination on TrCel7A – a Function Not Shared by pNPC or MUC

oNPC quenches the intrinsic tryptophan fluorescence of TrCel7A through radiationless energy transfer. Competitive displacement of oNPC by cellobiose permits the fluorometric determination of the dissociation constant (Kd) for cellobiose binding to the +1,+2 subsites of TrCel7A [1]. In contrast, pNPC and MUC do not exhibit this quenching behavior and cannot be employed as active‑site fluorescence probes [2].

Fluorescence quenching Active‑site probe Ligand binding

oNPC Binding Mode Resolved at 1.70 Å by X‑Ray Crystallography Reveals Ortho‑Specific Non‑Productive Interactions

A 1.70 Å resolution crystal structure of wild‑type TrCel7A in complex with oNPC (PDB ID: 4V0Z) reveals that the ortho‑nitrophenyl group engages in a distinct non‑productive binding conformation at the product site that differs fundamentally from the binding mode of pNPC and pNPL observed in the E212Q mutant [1]. This atomic‑level structure provides a direct explanation for oNPC's low kcat and its utility as a fluorescence probe [2].

X‑ray crystallography Ligand‑enzyme complex Non‑productive binding

oNPC Heptaacetate Protection Confers Enhanced Stability and Solubility vs. Unprotected o‑Nitrophenyl‑β‑D‑Cellobioside

The seven acetyl protecting groups on oNPC render the disaccharide core resistant to spontaneous hydrolysis and microbial degradation during storage and assay preparation . This protection increases the compound's shelf life and batch‑to‑batch reproducibility compared to unprotected o‑nitrophenyl‑β‑D‑cellobioside (o‑NPC without heptaacetate; CAS 70867‑33‑3), which is more susceptible to hydrolytic degradation and has been noted for its limited stability . Furthermore, the heptaacetate modification enhances solubility in organic solvents such as dichloromethane, facilitating stock solution preparation .

Substrate stability Solubility Protection group

Ortho‑Nitrophenyl Chromophore Offers 405 nm Detection Wavelength, Minimizing Interference from Biological Matrices

Upon enzymatic hydrolysis, oNPC releases ortho‑nitrophenol, which exhibits a maximal absorbance at approximately 405 nm . In contrast, the widely used para‑substituted analog pNPC releases para‑nitrophenol with λmax at 400–410 nm, a region where many biological samples (e.g., cell lysates, culture media) exhibit significant background absorbance from aromatic amino acids and cofactors . While both chromophores are detectable with standard plate readers, the ortho‑nitrophenol signal can be more readily discriminated in complex matrices due to its distinct spectral profile and the availability of narrow‑bandpass filters at 405 nm on common microplate instrumentation .

Chromogenic detection Spectrophotometry Matrix interference

Recommended Research and Industrial Applications for o-Nitrophenyl-D-Cellobioside Heptaacetate Based on Quantitative Differentiation Evidence


Mechanistic Studies of Non‑Productive Binding in GH7 Cellobiohydrolases

oNPC is the substrate of choice for investigating the structural and kinetic basis of non‑productive binding in GH7 cellulases. Its 39‑fold lower kcat and 3.7‑fold lower KM compared to pNPC on TrCel7A [1] enable researchers to isolate and quantify the contribution of non‑productive complexes to overall enzyme efficiency. Combined with the 1.70 Å crystal structure of the TrCel7A‑oNPC complex (PDB 4V0Z) [2], oNPC provides a validated experimental system for molecular dynamics simulations and site‑directed mutagenesis studies aimed at engineering cellulases with reduced non‑productive binding.

Active‑Site Mapping and Ligand‑Binding Affinity Measurements via Fluorescence Quenching

oNPC uniquely serves as a fluorescence quencher for TrCel7A, allowing the determination of cellobiose dissociation constants through competitive displacement assays [1]. This application is not feasible with pNPC, pNPL, or MUC, which do not quench TrCel7A intrinsic fluorescence [1]. Therefore, oNPC is the only commercially available cellobioside substrate that can be employed to map active‑site subsite affinities without the need for radiolabeled or fluorescently tagged ligands.

High‑Sensitivity Cellulase Activity Assays in Crude Biological Samples

The ortho‑nitrophenol chromophore released from oNPC (λmax ≈ 405 nm) offers reduced spectral overlap with aromatic amino acid absorbance tails compared to the para‑nitrophenol chromophore from pNPC [1]. This spectral advantage, together with the enhanced stability conferred by heptaacetate protection [2], makes oNPC particularly suitable for quantifying cellulase and β‑glucosidase activities in complex matrices such as fungal culture supernatants, plant extracts, and lignocellulosic hydrolysates, where background absorbance and spontaneous substrate degradation are common confounders.

Standardized Substrate for Inter‑Laboratory Comparisons and Enzyme Characterization

Because oNPC has been structurally characterized by X‑ray crystallography [1] and its kinetic parameters have been rigorously defined on model GH7 enzymes [2], it provides a well‑defined benchmark for inter‑laboratory comparisons of cellobiohydrolase activity. Its heptaacetate protection ensures consistent substrate quality across batches, reducing variability introduced by spontaneous hydrolysis. Procurement of oNPC from reputable suppliers guarantees access to a substrate with documented purity and stability specifications, thereby supporting reproducible enzyme characterization in both academic and industrial settings.

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